(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine
Overview
Description
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is a chiral amine compound that plays a significant role in pharmaceutical synthesis. It is known for its use as a building block in the preparation of various biologically active molecules. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that this compound plays a crucial role as a chiral building block in pharmaceutical synthesis .
Mode of Action
The mode of action of (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine involves its interaction with ω-transaminases, which are widely recognized as environmentally friendly and efficient catalysts for the preparation of chiral amines . A variant of ω-transaminase, Y168R/R416Q, has been shown to catalyze the synthesis of this compound from 2-fluorophenone .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the enzymatic conversion of 2-fluorophenone to this compound, catalyzed by the ω-transaminase variant Y168R/R416Q
Result of Action
The result of the action of this compound is the production of a chiral amine, which is a crucial building block in pharmaceutical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine involves the use of ω-transaminases. These enzymes are recognized for their efficiency and environmental friendliness in producing chiral amines. In a notable study, a novel ω-transaminase from Pseudogulbenkiania ferrooxidans was employed to catalyze the synthesis of this compound from 2-fluorophenone. The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high efficiency and selectivity. The use of genetically engineered bacteria containing specific transaminase genes has been explored to enhance the yield and enantioselectivity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, ketones, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- ®-N-[1-(2-Fluorophenyl)ethyl]methylamine
- (S)-N-[1-(4-Fluorophenyl)ethyl]methylamine
- (S)-N-[1-(2-Chlorophenyl)ethyl]methylamine
Uniqueness
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature enhances its chemical stability and reactivity compared to other similar compounds. Additionally, its high enantioselectivity makes it a valuable chiral building block in pharmaceutical synthesis .
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHQNPXQYYTODW-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654571 | |
Record name | (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212121-08-8 | |
Record name | (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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